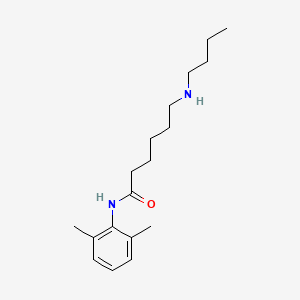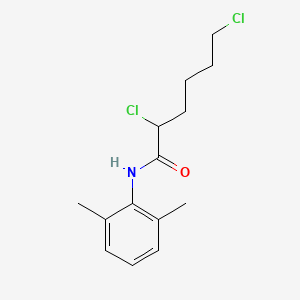
Medetomidine Impurity 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medetomidine impurity
Wissenschaftliche Forschungsanwendungen
1. Selectivity, Specificity, and Potency as an Alpha 2-Adrenoceptor Agonist Medetomidine is characterized by its high affinity for alpha 2-adrenoceptors, showing significant selectivity and potency compared to other reference agents. It demonstrates a relative alpha 2/alpha 1 selectivity ratio of 1620, which is notably higher than other compounds. Medetomidine's effects were studied in various receptor binding experiments and isolated organs, revealing no affinity or effects on other receptors like beta 1, beta 2, H1, H2, 5-HT1, 5-HT2, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors (Virtanen, Savola, Saano, & Nyman, 1988).
2. Respiratory Effects in Dogs A study investigated the effects of sedative doses of medetomidine on selected respiratory variables in dogs, revealing a change in breathing pattern, reduction in respiratory rate, and increase in thoracic impedance. However, there was no significant change in minute thoracic impedance, indicating a specific respiratory impact of medetomidine without affecting overall minute volume (Pleyers et al., 2020).
3. Antifouling Applications Medetomidine has been explored as a novel antifouling candidate. Its effects on the burrowing bivalve Abra nitida showed a significant decrease in burrowing response and sediment reworking activity, demonstrating potential for antifouling applications. The study also noted the reversibility of these effects, which is relevant for environmental considerations (Bellas, Hilvarsson, Birgersson, & Granmo, 2006).
4. Antifouling Effects on Non-Target Organisms Research on the sublethal effects of medetomidine on juvenile turbot (Psetta maxima) underlines its potential adverse impacts on non-target marine organisms. Significant decreases in respiration frequency and oxygen consumption were observed, along with effects on color adaptation. These findings are critical for assessing the ecological relevance of medetomidine as an antifoulant (Hilvarsson, Halldórsson, & Granmo, 2007).
5. Ophthalmological Impact in Dogs A study focused on the effects of medetomidine and its combination with butorphanol on Schirmer tear test readings in dogs. It was found that sedation with these drugs leads to a significant decrease in tear production, suggesting implications for ophthalmological care in veterinary medicine (Sanchez, Mellor, & Mould, 2006).
Eigenschaften
CAS-Nummer |
40234-75-2 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.21 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




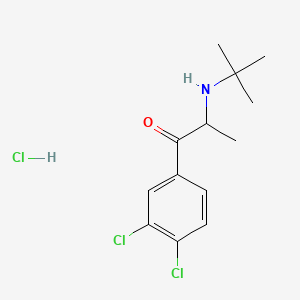

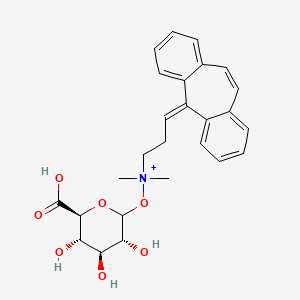

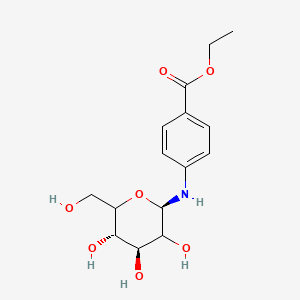
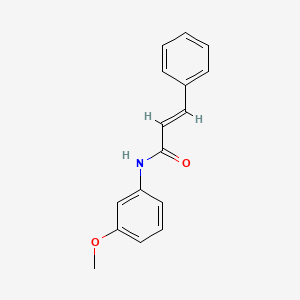
![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
